

Suberylglycine and its Relation to Dicarboxylic Aciduria: A Technical Guide

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Compound of Interest			
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Abstract

Dicarboxylic aciduria, the abnormal excretion of dicarboxylic acids in urine, is a hallmark of several inherited metabolic disorders, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. Within the profile of excreted metabolites, **suberylglycine**, a conjugate of suberic acid and glycine, serves as a key diagnostic biomarker. This technical guide provides an in-depth exploration of the biochemical relationship between **suberylglycine** and dicarboxylic aciduria, focusing on the underlying metabolic pathways, analytical methodologies for detection, and the cellular implications of metabolite accumulation. This document is intended to be a comprehensive resource for researchers, clinicians, and professionals in drug development engaged in the study and treatment of fatty acid oxidation disorders.

Introduction

Inborn errors of metabolism affecting mitochondrial fatty acid β -oxidation lead to a disruption in energy homeostasis and an accumulation of toxic intermediate metabolites. Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is the most common of these disorders and is characterized by hypoketotic hypoglycemia, lethargy, and in severe cases, coma and sudden death, often triggered by periods of fasting or illness.[1][2]

A key biochemical feature of MCAD deficiency is dicarboxylic aciduria, the increased urinary excretion of C6-C12 dicarboxylic acids, such as adipic, suberic, and sebacic acids.[3][4] This



occurs due to the shunting of accumulated medium-chain fatty acids into the alternative ω -oxidation pathway. Suberic acid, an eight-carbon dicarboxylic acid, can be further metabolized through conjugation with glycine to form **suberylglycine**. The presence of **suberylglycine** in urine is a highly specific marker for MCAD deficiency and other related disorders.[5][6]

This guide will detail the metabolic pathways leading to the formation of **suberylglycine** in the context of dicarboxylic aciduria, provide a comprehensive overview of the analytical techniques used for its quantification, and discuss the known cellular consequences of the accumulation of these metabolites.

Metabolic Pathways Disruption of Mitochondrial β-Oxidation in MCAD Deficiency

Under normal physiological conditions, fatty acids are broken down in the mitochondria via β-oxidation to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP. In MCAD deficiency, a genetic defect in the ACADM gene results in a dysfunctional or deficient MCAD enzyme. This enzyme is responsible for the initial dehydrogenation step of medium-chain fatty acyl-CoAs (C6-C12). Its impairment leads to the accumulation of these medium-chain fatty acyl-CoAs within the mitochondria.

Upregulation of ω -Oxidation and Dicarboxylic Acid Formation

The buildup of medium-chain fatty acids and their CoA esters activates an alternative, microsomal metabolic route known as ω -oxidation.[7] This pathway, typically a minor contributor to fatty acid metabolism, becomes significant in MCAD deficiency. The ω -oxidation of fatty acids involves the following key steps:

- Hydroxylation: The terminal methyl group (ω-carbon) of the fatty acid is hydroxylated by a cytochrome P450 ω-hydroxylase (from the CYP4A and CYP4F subfamilies), requiring NADPH and molecular oxygen.[7]
- Oxidation to Aldehyde: The resulting ω-hydroxy fatty acid is then oxidized to an aldehyde by alcohol dehydrogenase.



 Oxidation to Carboxylic Acid: Finally, the aldehyde is oxidized to a carboxylic acid by aldehyde dehydrogenase, forming a dicarboxylic acid.[7]

For example, octanoic acid is converted to suberic acid (octanedioic acid) through this pathway.

Glycine Conjugation and Suberylglycine Formation

The dicarboxylic acids produced via ω -oxidation can undergo further metabolism. One such pathway is conjugation with the amino acid glycine, which occurs in the mitochondria. This detoxification process is catalyzed by glycine N-acyltransferase. Suberic acid, in its activated form (suberyl-CoA), is conjugated with glycine to form **suberylglycine**, which is then excreted in the urine.[8]

Quantitative Data on Urinary Metabolites

The urinary concentrations of **suberylglycine** and other dicarboxylic acids are significantly elevated in individuals with MCAD deficiency compared to healthy controls. The following tables summarize representative quantitative data from the literature. It is important to note that concentrations can vary depending on the clinical state of the patient (e.g., asymptomatic vs. acute metabolic crisis) and the analytical methods used.

Metabolite	MCAD Deficiency Patients (µg/mg creatinine)	Normal Control Range (µg/mg creatinine)	Reference
Suberylglycine	0.2 - 0.5 mg/mg creatinine (in a patient with C6-C10 dicarboxylic aciduria)	Not typically detected	[8]
Adipic Acid	Elevated, but variable	< 10	[9]
Suberic Acid	Elevated, but variable	< 5	[9]
Sebacic Acid	Elevated, but variable	< 5	[9]
Hexanoylglycine	3 - 170 (acute stage: 20-600)	1 - 2	[10]



Note: The data presented are illustrative and may not represent the full range of values observed in all studies. Direct comparison between studies can be challenging due to variations in patient populations and analytical techniques.

Experimental Protocols

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the qualitative and quantitative analysis of urinary organic acids, including dicarboxylic acids and acylglycines like **suberylglycine**.

4.1.1. Principle

Urinary organic acids are extracted from the aqueous urine matrix into an organic solvent. To make them volatile for GC analysis, the acidic functional groups are chemically modified through derivatization. The derivatized compounds are then separated based on their boiling points and polarity on a GC column and detected by a mass spectrometer, which provides both quantitative information and structural identification based on their mass spectra.[11]

4.1.2. Detailed Methodology

This protocol is a composite of standard procedures described in the literature.[11][12][13]

1. Sample Preparation:

- Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
- To a 2 mL glass vial, add 200 μL of urine.
- Add an internal standard solution to correct for variations in extraction efficiency and instrument response. A common internal standard is tropic acid.
- Acidify the urine sample by adding 6 drops of 5M HCl to bring the pH to less than 2. This
 ensures that the organic acids are in their protonated, less polar form for efficient extraction.
- Saturate the sample with sodium chloride to increase the ionic strength of the aqueous phase and further drive the organic acids into the organic solvent.

2. Extraction:

Add 2 mL of ethyl acetate to the vial.

Foundational & Exploratory





- Cap the vial and vortex vigorously for 1 minute to ensure thorough mixing of the aqueous and organic phases.
- Centrifuge at 10,000 RPM for 3 minutes to separate the layers.
- Carefully transfer the upper organic layer (ethyl acetate) to a clean 2 mL glass vial.
- Repeat the extraction step with another 2 mL of ethyl acetate and combine the organic extracts.

3. Evaporation:

 Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen gas at 35-40°C.

4. Derivatization:

- To the dried extract, add 40 μL of methoxyamine HCl in pyridine and incubate at 60°C for 30 minutes. This step protects ketone groups from enolization.
- Add 40 μL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
- Incubate at 70-90°C for 15 minutes. This step converts the acidic protons of the carboxyl and hydroxyl groups to trimethylsilyl (TMS) esters and ethers, respectively, making the molecules volatile.

5. GC-MS Analysis:

- Gas Chromatograph:
- Injection Volume: 1-2 μL
- Injector Temperature: 280°C
- · Carrier Gas: Helium
- Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm internal diameter, 0.25 µm film thickness.
- Oven Temperature Program:
- Initial temperature: 70°C, hold for 2 minutes.
- Ramp 1: Increase to 155°C at 4°C/minute, hold for 2 minutes.
- Ramp 2: Increase to 170°C at 4°C/minute, hold for 2 minutes.
- Ramp 3: Increase to 280°C at 14°C/minute, hold for 3 minutes.
- Mass Spectrometer:
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Scan Range: m/z 50-550.



 Data Acquisition: Full scan mode for qualitative analysis and identification of unknown compounds. Selected Ion Monitoring (SIM) mode can be used for higher sensitivity and accurate quantification of target analytes like suberylglycine.

4.1.3. Quality Control

- Blank Samples: Process a sample of HPLC water through the entire procedure to check for contamination.
- Quality Control (QC) Samples: Analyze a urine sample with known concentrations of target analytes to ensure the accuracy and precision of the method.
- Calibration: Prepare a series of calibration standards with known concentrations of the organic acids of interest to generate a calibration curve for quantification.

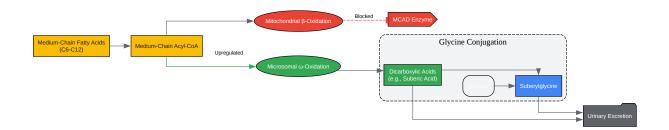
Signaling Pathways and Logical Relationships

The metabolic disturbances in dicarboxylic aciduria can be visualized as a series of interconnected pathways.

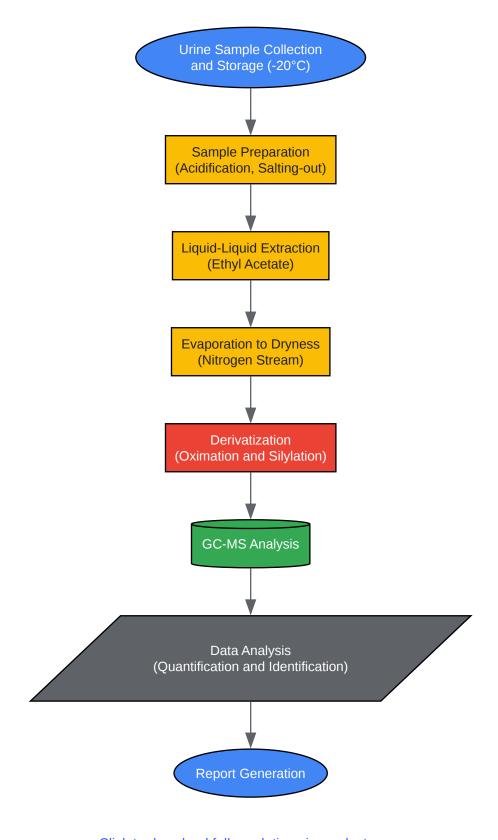
Metabolic Pathway of Suberylglycine Formation in MCAD Deficiency

The following diagram illustrates the flow of metabolites from the blockage of β -oxidation to the formation and excretion of **suberylglycine**.









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